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MS2177

Epigenetics Methyltransferase inhibition SETD8/KMT5A

MS2177 is a quinazoline-based small-molecule inhibitor of the lysine methyltransferase SETD8 (also known as KMT5A, PR-SET7, or SET8), the sole enzyme responsible for monomethylation of histone H4 at lysine 20 (H4K20me1). The compound acts as a substrate-competitive inhibitor, occupying the peptide-substrate binding pocket of SETD8, and was developed through structure–activity relationship (SAR) optimization of the first-generation inhibitor UNC0379.

Molecular Formula C24H38N6O2
Molecular Weight 442.608
Cat. No. B1574379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS2177
SynonymsMS2177;  MS-2177;  MS 2177.; 7-(2-aminoethoxy)-6-methoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine
Molecular FormulaC24H38N6O2
Molecular Weight442.608
Structural Identifiers
SMILESCOC1=C(OCCN)C=C(N=C(N2CCCC2)N=C3NCCCCCN4CCCC4)C3=C1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

MS2177 SETD8 Inhibitor: Core Identity and Procurement Baseline


MS2177 is a quinazoline-based small-molecule inhibitor of the lysine methyltransferase SETD8 (also known as KMT5A, PR-SET7, or SET8), the sole enzyme responsible for monomethylation of histone H4 at lysine 20 (H4K20me1) [1]. The compound acts as a substrate-competitive inhibitor, occupying the peptide-substrate binding pocket of SETD8, and was developed through structure–activity relationship (SAR) optimization of the first-generation inhibitor UNC0379 [1][2]. Its co-crystal structure with human SETD8 (PDB ID: 5T5G, resolution 2.10 Å) represents the first reported crystal structure of SETD8 bound to a small-molecule inhibitor, providing atomic-level guidance for the design of both reversible and covalent chemical probes targeting this enzyme [1][3].

Why MS2177 Cannot Be Replaced by a Generic SETD8 Inhibitor


SETD8 inhibitors are not a monolithic class. First-generation tools such as UNC0379 provide target engagement but with suboptimal potency (IC50 ~7.3 μM, KD ~18.3 μM), limiting their utility in cellular and in vivo studies where sustained target coverage is required [1]. Covalent successors such as MS453 deliver superior potency (IC50 804 nM) and irreversible target modification, yet their covalent mechanism introduces confounding factors—kinetic selectivity, washing irreversibility, and potential hapten risk—that complicate acute target-depletion experiments [2]. MS2177 occupies a distinct mechanistic niche: it is a reversible, substrate-competitive inhibitor with a ~4-fold potency gain over UNC0379 and a well-characterized binding thermodynamics (KD 1.3 μM by ITC), making it the only SETD8 probe currently available for which both the reversible binding mode and the atomic binding pose are experimentally defined [2]. Substituting MS2177 with either UNC0379 or MS453 therefore alters not merely the degree of inhibition but the very nature of the pharmacological experiment.

MS2177 Quantitative Differential Evidence: Head-to-Head and Cross-Study Comparator Data


MS2177 vs. UNC0379: Biochemical Potency Improvement in SETD8 Inhibition

MS2177 demonstrates a 3.8-fold improvement in biochemical potency for SETD8 inhibition relative to its direct predecessor UNC0379, when tested under comparable in vitro radioactive methyltransferase assay conditions. Both compounds are substrate-competitive inhibitors from the same quinazoline chemical series, making this a direct SAR comparison within a single research program [1][2].

Epigenetics Methyltransferase inhibition SETD8/KMT5A

MS2177 vs. UNC0379: Direct Binding Affinity by Isothermal Titration Calorimetry

Isothermal titration calorimetry (ITC) measurements reveal that MS2177 binds SETD8 with a dissociation constant (KD) of 1.3 μM, representing a 14-fold stronger thermodynamic binding affinity compared to UNC0379 (KD = 18.3 μM). This direct biophysical comparison confirms that the aminoethoxy substitution introduced in MS2177 enhances binding enthalpy, not merely biochemical inhibition .

Biophysical characterization Isothermal titration calorimetry Target engagement

MS2177 vs. MS453: Reversible vs. Covalent Mechanism of SETD8 Inhibition

MS2177 is a reversible, non-covalent inhibitor of SETD8, whereas MS453—the covalent inhibitor designed directly from the MS2177-SETD8 co-crystal structure—contains an acrylamide warhead that reacts with Cys311 to form an irreversible adduct (IC50 = 804 nM) [1]. MS2177 retains full inhibitory activity without covalent modification, enabling washout and target-resynthesis studies that are precluded when using MS453 [1][2].

Covalent inhibition Reversible inhibition Chemical probe selection

MS2177 SETD8 Co-Crystal Structure: First Small-Molecule Inhibitor Complex Enabling Rational Probe Design

The co-crystal structure of human SETD8 bound to MS2177 (PDB 5T5G, resolution 2.10 Å) is the first crystal structure of SETD8 in complex with any small-molecule inhibitor [1][2]. Prior SETD8 structures existed only in apo form or with cofactor/product (SAM/SAH); no inhibitor-bound structure was available before this work. This structure revealed the precise binding pose of a substrate-competitive inhibitor within the peptide-binding channel, directly enabling the rational design of the covalent inhibitor MS453, which has since been used in over 30 independent research publications [1][3].

Structural biology X-ray crystallography Structure-based drug design

MS2177 vs. Ryuvidine: Target Selectivity Profile for SETD8-Specific Studies

Ryuvidine is reported as a dual inhibitor of KDM5A and SETD8, complicating the interpretation of phenotypic readouts attributed solely to SETD8 inhibition . MS2177, by contrast, was developed through iterative SAR optimization from UNC0379—a probe with confirmed selectivity for SETD8 over a panel of 15 other methyltransferases [1]. The subsequent covalent derivative MS453, designed from the MS2177-SETD8 co-crystal structure, demonstrates selectivity for SETD8 over 28 other methyltransferases, confirming that the quinazoline scaffold (shared by MS2177) is inherently selective for the SETD8 binding pocket [2]. While direct methyltransferase panel data for MS2177 alone are not published, the selectivity of both the precursor (UNC0379) and the derivative (MS453) strongly supports class-level selectivity for MS2177 [1][2].

Target selectivity SETD8 specificity Chemical probe criteria

MS2177 vs. UNC0379: Chemical Stability and Formulation Profile for Long-Term Studies

MS2177 (MW 442.61, C24H38N6O2) features an aminoethoxy substitution at the 7-position of the quinazoline core that was specifically introduced to improve aqueous solubility relative to UNC0379 while maintaining target potency [1]. Vendor specifications indicate stability of 2 years at -20°C as powder, 2 weeks at 4°C in DMSO, and 6 months at -80°C in DMSO [2]. UNC0379 (MW 413.56, C23H35N5O2) lacks the aminoethoxy group and has a more limited published stability profile with standard storage recommendations of -20°C .

Compound stability Formulation Long-term storage

Optimal Application Scenarios for MS2177 Based on Quantitative Evidence


Reversible SETD8 Target Engagement and Washout Pharmacology Studies

For pulse-chase experiments measuring H4K20me1 turnover kinetics or studies requiring washout to assess recovery of SETD8 catalytic activity, MS2177 is the only structurally characterized reversible SETD8 inhibitor available [1]. Its non-covalent, substrate-competitive mechanism (IC50 = 1.9 μM; KD = 1.3 μM by ITC) permits full reversibility, unlike the covalent inhibitor MS453 which forms an irreversible Cys311 adduct [1][2]. This makes MS2177 essential for experiments that differentiate between acute catalytic inhibition and long-term target depletion, including studies of SETD8 protein half-life and compensatory H4K20 methylation pathways [1].

Structure-Guided SETD8 Inhibitor Optimization and Fragment-Based Design

The high-resolution co-crystal structure of SETD8 in complex with MS2177 (PDB 5T5G, 2.10 Å) provides the only experimentally determined binding pose of a reversible inhibitor in the SETD8 peptide-substrate channel [1][3]. Computational chemistry groups and medicinal chemistry teams undertaking structure-based design of next-generation SETD8 inhibitors rely on this structural data for docking studies, pharmacophore modeling, and free-energy perturbation calculations. MS2177 serves as both the reference ligand for virtual screening campaigns and the scaffold for further SAR exploration, a role that no other SETD8 inhibitor currently supports [1].

SETD8-Specific Mechanistic Studies Requiring Clean Target Selectivity

When the research objective is to attribute a biological phenotype specifically to SETD8 catalytic inhibition rather than to multi-target effects, MS2177 is the most appropriate chemical probe among available SETD8 inhibitors [1][2]. Its SAR lineage—from UNC0379 (selective over 15 methyltransferases) to MS453 (selective over 28 methyltransferases)—provides strong class-level evidence for SETD8 selectivity [2][3]. In contrast, alternative agents such as Ryuvidine inhibit both KDM5A and SETD8 (and additionally CDK4), confounding data interpretation . MS2177 should be prioritized for studies aimed at dissecting SETD8-specific functions in cell cycle regulation, DNA damage response, and H4K20me1-dependent gene expression programs.

Biochemical Assay Development and High-Throughput Screening Controls

With a well-characterized IC50 of 1.9 μM (σ = 1.05 μM, n = 4) in the scintillation proximity assay and validated binding by ITC (KD 1.3 μM), MS2177 provides a robust, reproducible positive control for SETD8 biochemical assay development [1][2]. The compound's 3.8-fold potency advantage over UNC0379 (IC50 7.3 μM) reduces the amount of compound required per assay plate, directly lowering consumable costs in high-throughput screening campaigns [1][2]. Additionally, its validated long-term DMSO stability (6 months at -80°C) ensures consistent performance across screening batches, minimizing assay variability due to compound degradation [3].

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